molecular formula C13H25NO B7654200 N-hex-5-en-2-yl-2,2-dimethyloxan-4-amine

N-hex-5-en-2-yl-2,2-dimethyloxan-4-amine

Cat. No.: B7654200
M. Wt: 211.34 g/mol
InChI Key: JPOXPGYEXYAHTR-UHFFFAOYSA-N
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Description

N-Hex-5-en-2-yl-2,2-dimethyloxan-4-amine is a tetrahydropyran (oxane) derivative featuring a 5-en-2-hexenyl substituent on the amine nitrogen and two methyl groups at the 2-position of the oxane ring.

Properties

IUPAC Name

N-hex-5-en-2-yl-2,2-dimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-5-6-7-11(2)14-12-8-9-15-13(3,4)10-12/h5,11-12,14H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOXPGYEXYAHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)NC1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of N-hex-5-en-2-yl-2,2-dimethyloxan-4-amine with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Amine Nitrogen Key Structural Features
This compound* C₁₃H₂₅NO ~211.35 Hex-5-en-2-yl Unsaturated alkenyl chain, 2,2-dimethyloxane
N-Hexyloxan-4-amine C₁₁H₂₃NO 185.31 Hexyl (saturated) Saturated alkyl chain, 2,2-dimethyloxane
N-Ethyl-2,2-dimethyloxan-4-amine hydrochloride C₉H₁₉NO·HCl 165.66 Ethyl Smaller alkyl chain, hydrochloride salt
N-[2-(4-Methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine C₁₇H₂₇NO₂ 289.41 4-Methoxyphenethyl Aromatic substituent, increased steric bulk

*Note: Exact data for this compound are inferred from analogs.

Key Observations:
  • Alkenyl vs.
  • Substituent Size : Larger substituents (e.g., 4-methoxyphenethyl) increase steric hindrance, which may reduce binding affinity in biological systems compared to smaller chains like ethyl .
  • Salt Forms : Hydrochloride salts (e.g., N-ethyl-2,2-dimethyloxan-4-amine hydrochloride) improve aqueous solubility and stability, a consideration for pharmaceutical applications .

Physicochemical and Analytical Properties

  • Solubility: Hydrophobicity increases with larger alkyl/alkenyl chains. For example, N-hexyloxan-4-amine (C₁₁H₂₃NO) is likely less water-soluble than the ethyl derivative (C₉H₁₉NO·HCl) due to the absence of a salt form and longer carbon chain .
  • Chromatographic Behavior : Analogs like trans-4-cyclohexyl-N,N-dimethyltetrahydronaphthalen-2-amine () were analyzed via HPLC with retention times (t₁ = 15.3 min) under specific solvent conditions (MeOH:EtOH:2-PrOH:Hexanes). Similar methods may apply to the target compound, with retention times influenced by polarity and substituent size .

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